Cas no 157878-02-9 (2-Propenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-arabino-hexopyranosyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-3-(methylthio)-,(2E)- (9CI))

2-Propenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-arabino-hexopyranosyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-3-(methylthio)-,(2E)- (9CI) structure
157878-02-9 structure
Nome del prodotto:2-Propenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-arabino-hexopyranosyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-3-(methylthio)-,(2E)- (9CI)
Numero CAS:157878-02-9
MF:C22H34N4O8S
MW:514.592364788055
CID:216635
PubChem ID:6443514

2-Propenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-arabino-hexopyranosyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-3-(methylthio)-,(2E)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-arabino-hexopyranosyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-3-(methylthio)-,(2E)- (9CI)
    • (E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylsulfanylprop-2-enamide
    • 2-Propenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-ara...
    • 2-Propenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-arabino-hexopyranosyl]-1,2-dihydro
    • 2(1H)-pyrimidinone, 1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)hexopyranosyl]hexopyranosyl]-4-[[(2E)-3-(methylthio)-1-oxo-2-propenyl]amino]-
    • Cytosaminomycin A
    • 157878-02-9
    • Antibiotic KO 8119A
    • Inchi: InChI=1S/C22H34N4O8S/c1-11-17(25(3)4)18(29)19(30)21(33-11)34-20-12(2)32-16(10-13(20)27)26-8-6-14(24-22(26)31)23-15(28)7-9-35-5/h6-9,11-13,16-21,27,29-30H,10H2,1-5H3,(H,23,24,28,31)/b9-7+
    • Chiave InChI: OEIFFRHFKRNPAL-VQHVLOKHSA-N
    • Sorrisi: CS/C=C/C(NC1C=CN(C2CC(O)C(OC3OC(C)C(N(C)C)C(O)C3O)C(C)O2)C(=O)N=1)=O

Proprietà calcolate

  • Massa esatta: 514.20973523g/mol
  • Massa monoisotopica: 514.20973523g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 7
  • Complessità: 868
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 9
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.2
  • Superficie polare topologica: 179Ų
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.